molecular formula C16H11ClN2O B2826201 4-[4-(4-chlorophenyl)pyrimidin-2-yl]phenol CAS No. 477856-59-0

4-[4-(4-chlorophenyl)pyrimidin-2-yl]phenol

Cat. No.: B2826201
CAS No.: 477856-59-0
M. Wt: 282.73
InChI Key: FQJKXKJBTDZVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Chlorophenyl)pyrimidin-2-yl]phenol is a heterocyclic compound featuring a pyrimidine core substituted with a 4-chlorophenyl group at position 4 and a phenol group at position 2. The phenol moiety enhances hydrogen-bonding capacity, influencing solubility and target binding, while the 4-chlorophenyl group contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)pyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-13-5-1-11(2-6-13)15-9-10-18-16(19-15)12-3-7-14(20)8-4-12/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJKXKJBTDZVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-chlorophenyl)pyrimidin-2-yl]phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Typically an organic solvent such as toluene or ethanol

    Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)

    Atmosphere: Often performed under an inert atmosphere (e.g., nitrogen or argon)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-chlorophenyl)pyrimidin-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation to form quinones, reduction of nitro groups to amines, and nucleophilic aromatic substitutions.

Biology

Research has indicated that 4-[4-(4-chlorophenyl)pyrimidin-2-yl]phenol exhibits potential biological activities. Studies have investigated its antimicrobial and anticancer properties:

  • Antimicrobial Activity : In vitro evaluations have shown varying degrees of effectiveness against different bacterial strains, suggesting structure-activity relationships that could inform future research.
  • Anticancer Activity : Modifications in the chlorophenyl group have been shown to significantly influence anticancer efficacy in synthesized derivatives.

Medicine

The compound is being explored for its therapeutic effects in treating various diseases. Its mechanism of action may involve the inhibition of specific enzymes or receptors that are pivotal in disease pathways.

Anticancer Studies

A notable study synthesized various derivatives of this compound and evaluated their anticancer efficacy. Results indicated that specific modifications enhanced activity against cancer cell lines, highlighting the importance of structural variations.

Antimicrobial Evaluations

In another investigation, compounds with similar structures were tested for antimicrobial effectiveness. The findings suggested that certain structural features correlate with increased activity against pathogenic bacteria.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins. For instance, it was found to form hydrogen bonds with specific amino acids in target enzymes, indicating potential pathways for therapeutic intervention.

Mechanism of Action

The mechanism of action of 4-[4-(4-chlorophenyl)pyrimidin-2-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the pyrimidine ring, aromatic systems, or functional groups. These modifications significantly alter physicochemical properties and bioactivity.

Table 1: Comparative Structural and Physical Properties
Compound Name Substituents Molecular Weight (g/mol) Melting Point (K) Key Functional Groups Reference
4-[4-(4-Chlorophenyl)pyrimidin-2-yl]phenol Pyrimidine with 4-Cl-phenyl (C4) and phenol (C2) 283.72 Not reported Phenol, pyrimidine, 4-Cl-phenyl Target
6-Chloro-3-(((4-((4-(4-chlorophenyl)pyrimidin-2-yl)amino)phenyl)thio)methyl)quinolin-2(1H)-one (28b) Quinolinone, thioether linker 504.97 541–544 Thioether, amide, quinolinone
4-(2-Amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) Indole, pyrimidine, phenol 428.88 Not reported Indole, phenol, amino
Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate Thioether, ester 334.84 Not reported Thioether, ester
(4-(4-Chlorophenyl)pyrimidin-2-yl)methanamine hydrochloride Methanamine, HCl salt 256.13 Not reported Amine, HCl salt
Anti-inflammatory and Analgesic Activity
  • Compound 36 : Exhibited 87.4% inhibition of paw edema and 78.5% inhibition of acetic acid-induced writhings, comparable to indomethacin .
  • Thiazole hybrid () : Demonstrated IC50 = 6.2 μM for superoxide inhibition, surpassing ascorbic acid .
Anticancer Potential
  • Compound 28b (pyrimidine-quinolone hybrid): Structural complexity (quinolinone and thioether) may enhance DNA intercalation or kinase inhibition, though specific data is unavailable .
  • Phthalazine-based analogs (): Synthesized via phenol coupling, highlighting the importance of aromatic substituents in anticancer design .

Key Research Findings and Trends

Substituent Impact: Phenol groups enhance solubility and antioxidant activity (e.g., compound 36 ). Halogenated aryl groups (e.g., 4-Cl-phenyl) improve metabolic stability and target affinity .

Biological Performance: Pyrimidine hybrids with extended aromatic systems (e.g., quinolinone in 28b ) show promise in multitarget therapies. Amine-functionalized derivatives (e.g., ) are candidates for prodrug development due to salt-forming capacity.

Biological Activity

4-[4-(4-chlorophenyl)pyrimidin-2-yl]phenol, with the molecular formula C16H13ClN2O, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group linked to a pyrimidine ring and a phenolic hydroxyl group , which contribute to its biological activity. The presence of the chlorophenyl moiety enhances binding affinity to various biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly against estrogen receptor-positive breast cancer cell lines (e.g., MCF7). The compound's mechanism often involves the inhibition of specific enzymes or receptors related to cancer progression.

  • Study Findings : In vitro assays have demonstrated that derivatives of this compound can inhibit tumor cell growth. For example, compounds structurally similar to this compound were found to exhibit promising anticancer activity in various studies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria as well as fungi.

  • In Vitro Results : A study reported that related pyrimidine derivatives displayed significant antimicrobial activity against pathogens such as E. coli and S. aureus .

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets involved in disease mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell proliferation and survival, such as sphingosine kinase (SphK1). In comparative studies, it showed moderate inhibitory activity, with IC50 values higher than those of established inhibitors like PF-543 .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences in biological activity among these compounds:

Compound NameStructural FeaturesAnticancer ActivityAntimicrobial Activity
4-[4-(4-bromophenyl)pyrimidin-2-yl]phenolBromine substituentModerateModerate
4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenolFluorine substituentHighLow
4-[4-(4-methylphenyl)pyrimidin-2-yl]phenolMethyl groupLowHigh

Case Studies and Research Findings

Several studies have explored the potential applications of this compound in drug development:

  • Anticancer Studies : A study focused on synthesizing various derivatives revealed that modifications in the chlorophenyl group significantly influenced anticancer efficacy .
  • Antimicrobial Evaluations : In vitro tests indicated that compounds with similar structures showed varying degrees of antimicrobial effectiveness, suggesting structure-activity relationships (SAR) that could guide future synthesis .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level, enhancing our understanding of its inhibitory mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.